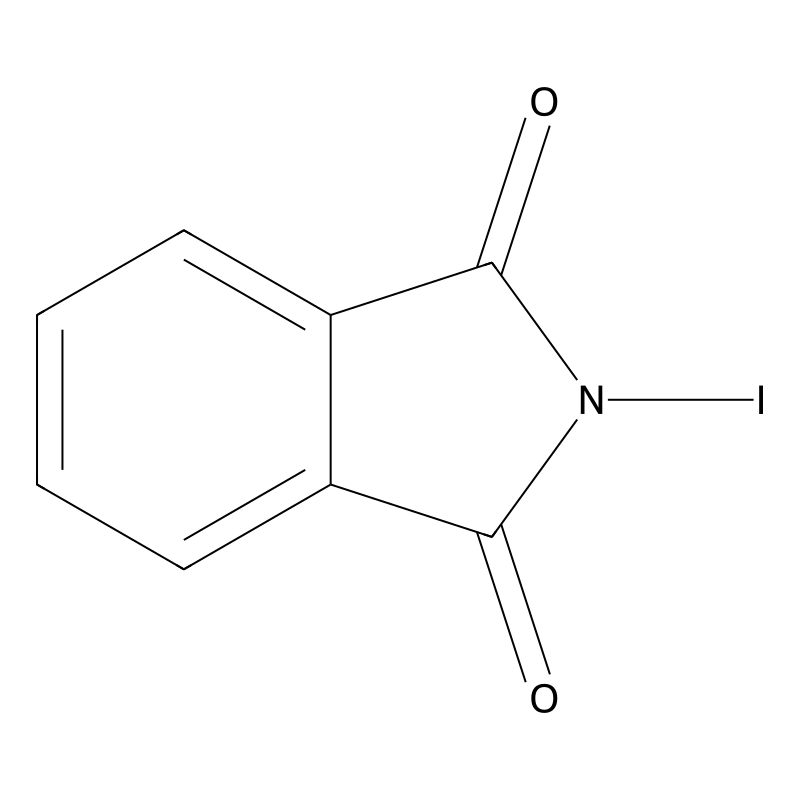

N-Iodophthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Amination reactions

NIOP serves as a versatile iodinating reagent in various amination reactions. It can selectively introduce an iodine atom at specific positions in organic molecules, enabling the subsequent introduction of amine functional groups through substitution reactions.

C-H activation

NIOP can participate in C-H activation processes, allowing for the direct functionalization of organic molecules without the need for pre-activation of the reaction site. This opens up new avenues for the synthesis of complex molecules with diverse functionalities.

Medicinal Chemistry:

Radiolabeling

NIOP can be readily radioiodinated with isotopes like 123I or 131I, making it valuable for the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. The radioactive iodine atom allows for the tracking and targeting of the radiopharmaceutical within the body.

Antimicrobial activity

Studies suggest that NIOP possesses some degree of antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to fully understand its potential as an antimicrobial agent.

N-Iodophthalimide is a chemical compound that belongs to the class of phthalimides, characterized by the presence of an iodine atom attached to the nitrogen of the phthalimide structure. Phthalimides are derived from phthalic anhydride and are known for their diverse applications in organic synthesis and medicinal chemistry. N-Iodophthalimide is particularly notable for its role as a reagent in various

- Iodination Reactions: It is commonly used as an iodinating agent in organic synthesis. For instance, N-Iodophthalimide can facilitate the iodination of various substrates through electrophilic aromatic substitution or by generating iodine radicals under specific conditions .

- Cross-Dehydrogenative Coupling: This compound has been utilized in cross-dehydrogenative coupling reactions, allowing for the activation of C–H bonds without the need for pre-functionalization. Such reactions enable the formation of new carbon-oxygen bonds efficiently .

- Electro

The biological activity of N-Iodophthalimide and its derivatives has garnered interest due to their potential as antimicrobial agents. Studies have indicated that compounds derived from phthalimides exhibit various degrees of antibacterial and antifungal activity. The presence of iodine is believed to enhance these properties by contributing to the compound's reactivity and ability to interact with biological molecules.

Several methods have been developed for synthesizing N-Iodophthalimide:

- Direct Iodination: One straightforward approach involves the direct iodination of phthalimide using iodine or iodine-containing reagents under acidic conditions. This method typically yields N-Iodophthalimide alongside other by-products.

- Electrochemical Methods: Recent advancements have introduced electrochemical techniques for synthesizing N-Iodophthalimide, which allow for selective iodination with reduced environmental impact. These methods utilize electrochemical oxidation processes to facilitate the formation of iodine radicals that react with phthalimide substrates .

- Copper-Catalyzed Reactions: Copper-catalyzed protocols have also been reported for synthesizing N-Iodophthalimide from readily available precursors, showcasing the versatility and efficiency of transition metal catalysis in organic synthesis .

N-Iodophthalimide finds various applications across different fields:

- Organic Synthesis: It serves as a versatile reagent for iodination reactions, enabling the introduction of iodine into organic molecules, which can be further transformed into other functional groups.

- Medicinal Chemistry: The compound's derivatives are being explored for their potential therapeutic applications due to their biological activities, particularly in developing new antimicrobial agents.

- Material Science: N-Iodophthalimide is also investigated for use in polymer chemistry and materials science, where it can act as a building block for functionalized polymers.

Research on interaction studies involving N-Iodophthalimide has focused on its reactivity with various substrates under different conditions. These studies often explore how factors such as solvent choice, temperature, and reaction time influence the efficiency and selectivity of iodination processes. Additionally, investigations into its interactions with biological molecules provide insights into its potential mechanisms of action as an antimicrobial agent.

N-Iodophthalimide shares structural similarities with several other compounds within the phthalimide family and related derivatives. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Phthalimide | Basic structure without iodine | Used primarily as a scaffold in organic synthesis |

| N-Hydroxyphthalimide | Hydroxylated derivative | Exhibits different reactivity patterns; useful as an oxidant |

| 1-Iodoisoindole | Iodinated isoindole derivative | Different core structure; used in specific synthetic applications |

| 2-Iodoaniline | Iodinated aniline derivative | More reactive towards nucleophilic substitution |

N-Iodophthalimide stands out due to its specific iodine substituent on the nitrogen atom, which enhances its reactivity compared to other phthalimides. Its ability to participate in both electrophilic and radical reactions further distinguishes it from similar compounds.

Crystallographic Data and Intermolecular Forces

Crystallographic studies reveal that N-Iodophthalimide exhibits significant intermolecular interactions, particularly halogen bonding, which influences its solid-state structure [6] [15]. The compound demonstrates the ability to act as a halogen bond donor through its nitrogen-iodine bond, forming interactions with electron-rich species [15] [17].

Recent crystallographic investigations have shown that N-Iodophthalimide forms symmetric anionic complexes [NPht–I–NPht]⁻ with nitrogen-iodine distances of approximately 2.24-2.26 Å, confirming the three-center four-electron character of the bonding [15] [17]. These structural features are consistent with other N-haloimide compounds and demonstrate the importance of halogen bonding in crystal packing [15] [17].

The crystal structure prediction studies indicate that N-Iodophthalimide can adopt multiple polymorphic forms, with the most stable structure belonging to the P21₂₁2₁ space group [9] [12]. The compound exhibits strong N-X⋯O interactions that play a crucial role in determining the crystal packing arrangements [12] [15].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | P21₂₁2₁ (predicted) | [12] |

| N-I Bond Length | 2.034(4) Å | [15] |

| N-I Distance in [NPht–I–NPht]⁻ | 2.24-2.26 Å | [15] [17] |

| Melting Point | 240°C | [1] [7] |

N-I Bond Properties and Reactivity

The nitrogen-iodine bond in N-Iodophthalimide represents a critical structural feature that governs the compound's reactivity profile [15] [19]. The covalent N-I bond length has been experimentally determined to be 2.034(4) Å, which is characteristic of N-haloimide compounds [15] [17]. This bond exhibits unique properties that make it susceptible to homolytic cleavage under appropriate conditions [19] [24].

The N-I bond demonstrates significant polarization, with the iodine atom bearing a positive charge that enables halogen bonding interactions [15] [16]. Computational studies reveal that the bond can undergo homolysis to generate N-centered radicals, which represent key intermediates in various chemical transformations [19] [24]. The bond strength and reactivity are influenced by the electron-withdrawing nature of the phthalimide framework, which stabilizes the nitrogen center [15] [17].

Halogen bonding studies indicate that N-Iodophthalimide behaves similarly to N-iodosuccinimide as a halogen bond donor, forming weaker adducts compared to N-iodosaccharin with given Lewis bases [15] [17]. The compound exhibits the ability to form both neutral adducts and anionic complexes depending on the reaction conditions and counterions present [15] [17].

| Bond Property | Value | Reference |

|---|---|---|

| N-I Bond Length | 2.034(4) Å | [15] |

| Halogen Bond Strength | Moderate (similar to N-iodosuccinimide) | [15] |

| Bond Character | 3-center 4-electron in complexes | [15] [17] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of N-Iodophthalimide [19] [21]. The ¹H NMR spectrum in DMSO-d₆ displays characteristic aromatic proton signals at δ 7.82-7.72 ppm, appearing as a multiplet corresponding to the four aromatic hydrogen atoms of the phthalimide ring system [19] [21].

The ¹³C NMR spectrum reveals the carbonyl carbon resonances at δ 170.7 ppm, which is characteristic of the imide functionality [19] [21]. Additional carbon signals appear at δ 133.8, 132.8, and 122.8 ppm, corresponding to the aromatic carbon atoms of the benzene ring [19] [21]. The chemical shift patterns are consistent with the electron-withdrawing effect of the iodine substituent on the nitrogen atom [19] [21].

The NMR spectroscopic data confirm the molecular structure and provide evidence for the integrity of the N-I bond in solution [19] [21]. The absence of additional resonances indicates the compound's stability under the measurement conditions [19] [21].

| NMR Parameter | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H (aromatic) | 7.82-7.72 (m, 4H) | [19] [21] |

| ¹³C (carbonyl) | 170.7 | [19] [21] |

| ¹³C (aromatic) | 133.8, 132.8, 122.8 | [19] [21] |

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the structural features of N-Iodophthalimide [19] [21] [33]. The carbonyl stretching vibrations appear as strong absorptions in the region typical of imide functionalities [33]. The IR spectrum exhibits multiple bands that correspond to the various vibrational modes of the phthalimide framework [33].

Matrix isolation infrared studies of related N-haloimide compounds demonstrate that the carbonyl stretching frequencies are sensitive to the nature of the halogen substituent [21] [33]. The presence of iodine influences the electronic distribution within the molecule, affecting the vibrational characteristics [21] [33].

Computational studies predict specific IR bands for the compound, with the carbonyl stretching vibrations being among the most intense features in the spectrum [21] [33]. The experimental IR data provide valuable fingerprint information for compound identification and structural confirmation [21] [33].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy provides insights into the electronic transitions of N-Iodophthalimide [21] [22]. Matrix isolation studies of related compounds show characteristic absorption bands in the UV region, with strong absorption features located around λmax = 374 nm [21]. The UV-Vis spectrum reveals electronic transitions associated with the extended conjugated system of the phthalimide chromophore [21] [34].

The electronic absorption characteristics are influenced by the presence of the iodine substituent, which affects the molecular orbital energies and transition probabilities [21] [34]. Computational predictions using time-dependent density functional theory methods provide theoretical support for the observed electronic transitions [21].

The UV-Vis spectroscopic data are valuable for monitoring the compound in solution and understanding its photochemical behavior [21] [22]. The absorption characteristics make the compound suitable for photochemical applications where controlled light absorption is required [21] [22].

Thermodynamic Properties and Stability

N-Iodophthalimide exhibits specific thermodynamic properties that define its thermal behavior and stability profile [1] [7] [24]. The compound has a melting point of 240°C with decomposition, indicating its thermal stability range [1] [7]. The decomposition process involves the breakdown of the N-I bond and subsequent fragmentation of the molecular structure [24].

Thermal stability studies reveal that the compound requires storage under controlled conditions to maintain its integrity [1] [7]. The compound is sensitive to light, moisture, and heat, necessitating storage under inert gas at refrigerated temperatures (0-10°C) [1] [7]. These storage requirements reflect the inherent instability of the N-I bond under ambient conditions [1] [7].

Thermodynamic analysis indicates that N-Iodophthalimide undergoes photochemical and thermal decomposition through multiple pathways [24]. The decomposition products include various nitrogen oxides, hydrogen iodide, carbon dioxide, and carbon monoxide [7] [24]. The thermal behavior is consistent with other N-haloimide compounds, showing similar decomposition patterns [24].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Melting Point | 240°C (with decomposition) | [1] [7] |

| Storage Temperature | 0-10°C (refrigerated) | [1] [7] |

| Stability Conditions | Light sensitive, moisture sensitive | [1] [7] |

| Decomposition Products | NOx, HI, CO₂, CO | [7] |

Solubility Profile in Various Solvents

The solubility characteristics of N-Iodophthalimide vary significantly across different solvent systems, reflecting its molecular structure and intermolecular interactions [1] [7] [29]. Limited solubility data are available specifically for N-Iodophthalimide, but related phthalimide compounds provide insights into expected solubility behavior [29] [42].

Studies on phthalimide derivatives indicate that these compounds generally exhibit low water solubility but demonstrate enhanced solubility in organic solvents [29] [42]. The presence of the iodine substituent in N-Iodophthalimide likely influences its solubility profile compared to the parent phthalimide compound [29] [42].

Research on similar N-haloimide compounds suggests that N-Iodophthalimide would be expected to show limited aqueous solubility while being more soluble in polar organic solvents such as acetonitrile, dimethyl sulfoxide, and alcohols [19] [20]. The compound's solubility behavior is important for its practical applications in organic synthesis and chemical transformations [19] [20].

Based on structural analogy with related compounds, N-Iodophthalimide is expected to be most soluble in polar aprotic solvents that can stabilize the dipolar character of the N-I bond [29] [42]. The solubility profile influences the compound's utility in various chemical reactions and synthetic applications [19] [20].

| Solvent Type | Expected Solubility | Reference |

|---|---|---|

| Water | Low (by analogy) | [29] [42] |

| Acetonitrile | Moderate to high | [19] [20] |

| DMSO | High (by analogy) | [19] [20] |

| Organic solvents | Variable depending on polarity | [29] [42] |

The foundational approach to synthesizing N-Iodophthalimide involves direct iodination of phthalimide using hypervalent iodine reagents [1] [2]. The classical method employs a three-component system consisting of phthalimide, phenyliodine(III) diacetate (PhI(OAc)₂), and molecular iodine (I₂) in acetonitrile solvent [1] [2]. This methodology represents an evolution from the traditional Gabriel synthesis framework, which historically focused on N-alkylation rather than N-halogenation reactions [3] [4] [5].

The reaction proceeds through initial activation of phthalimide by the hypervalent iodine species, followed by nucleophilic attack of the nitrogen center on the electrophilic iodine. The mechanism involves formation of an intermediate N-iodine(III) complex, which subsequently undergoes reductive elimination to yield the desired N-Iodophthalimide product [1] [6]. Unlike the conventional Gabriel synthesis that targets primary amine formation, this approach specifically introduces halogen functionality at the nitrogen center [4] [5].

The stoichiometric ratio of reactants plays a critical role in achieving optimal yields. The established protocol utilizes equimolar amounts of phthalimide and iodine, with 0.5 equivalents of PhI(OAc)₂ serving as the oxidant [1] [2]. This ratio ensures complete consumption of starting materials while minimizing formation of over-iodinated byproducts or unreacted hypervalent iodine species.

Modern Synthetic Approaches

Contemporary methodologies have expanded beyond the classical PhI(OAc)₂/I₂ system to incorporate photochemical activation strategies and in situ reagent generation techniques [8] [9]. Recent developments demonstrate that N-Iodophthalimide can be generated directly from phthalimide using visible light irradiation, eliminating the need for external photocatalysts [8] [9].

The photochemical approach capitalizes on the inherent light-absorbing properties of the N-Iodophthalimide intermediate formed in situ [8]. Density functional theory calculations reveal that N-Iodophthalimide exhibits broad absorption in the UV-visible region extending to 400 nanometers, enabling direct photolysis under mild conditions [8]. This method represents a significant advancement in metal-free and photocatalyst-free synthesis protocols.

Mechanochemical synthesis has emerged as an environmentally sustainable alternative, particularly for large-scale applications [10] [11]. Solvent-free grinding techniques using potassium phthalimide and iodinating agents demonstrate comparable yields to solution-phase methods while reducing environmental impact [11]. The mechanochemical approach typically involves ball-milling reactants at controlled frequencies, generating sufficient energy for bond formation without external heating.

Electrochemical iodination represents another modern approach that offers precise control over reaction conditions [12]. This method employs controlled potential electrolysis to generate reactive iodine species directly at the electrode surface, enabling selective N-iodination without the need for stoichiometric oxidants [12]. The electrochemical route demonstrates particular advantages for continuous flow processing applications.

Flow chemistry adaptations of the classical synthesis enable improved heat and mass transfer characteristics compared to batch processes [13]. Continuous flow reactors facilitate better control over reaction temperature and residence time, leading to enhanced selectivity and reduced formation of decomposition products [13]. These systems are particularly valuable for scaling up N-Iodophthalimide production while maintaining consistent product quality.

Optimization of Reaction Conditions

Temperature control represents the most critical parameter in N-Iodophthalimide synthesis optimization [1] [2] [14]. The reaction proceeds efficiently at room temperature (20-25°C), with elevated temperatures leading to increased decomposition rates and reduced product yields [14]. Lower temperatures (0-10°C) can enhance selectivity but significantly extend reaction times from 6 hours to 12-24 hours [2].

Solvent selection dramatically influences reaction efficiency and product purity [1] [15] [16]. Acetonitrile emerges as the optimal solvent choice due to its ability to solubilize all reactants while maintaining chemical inertness toward the hypervalent iodine species [1] [16]. Alternative polar aprotic solvents such as dichloromethane and chloroform provide acceptable results but often require modified work-up procedures [15] [16].

The reaction demonstrates strong atmosphere dependence, with inert gas conditions (argon or nitrogen) providing significantly higher yields compared to air atmosphere [1] [2]. Oxygen presence leads to competitive oxidation pathways that reduce the effective concentration of hypervalent iodine reagents available for N-iodination [2]. Moisture sensitivity also necessitates use of anhydrous solvents and dry reaction conditions [17] [14].

Reaction time optimization reveals an optimal window of 6-8 hours for complete conversion [1] [2]. Shorter reaction times result in incomplete conversion of starting materials, while extended reaction periods beyond 12 hours lead to product decomposition and formation of unidentified byproducts [2]. Real-time monitoring using thin-layer chromatography enables precise determination of reaction endpoints.

Reagent addition sequences influence both reaction rate and selectivity [11] [2]. The optimal protocol involves sequential addition of PhI(OAc)₂ to a pre-formed solution of phthalimide and iodine, allowing for gradual formation of the reactive intermediate complex [2]. Reverse addition sequences or simultaneous mixing of all reactants often result in reduced yields due to competing side reactions [11].

Purification and Characterization Techniques

Precipitation-based purification represents the primary method for isolating N-Iodophthalimide from reaction mixtures [1] [15] [2]. The standard protocol involves addition of carbon tetrachloride to the concentrated reaction mixture, followed by cooling to 0°C to induce crystallization [1] [2]. The precipitated solid is collected by filtration and washed with cold carbon tetrachloride to remove residual impurities [15] [2].

Alternative purification approaches include recrystallization from dichloromethane/hexane solvent systems [16]. This method provides higher purity products but with reduced overall yields due to material losses during the recrystallization process [16]. Column chromatography using silica gel stationary phase offers another purification option, though care must be taken to avoid prolonged exposure to light during the separation process [18].

Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for confirming N-Iodophthalimide structure and purity [1] [2]. Proton NMR spectra in DMSO-d₆ display characteristic aromatic signals at δ 7.82-7.72 ppm (multiplet, 4H) corresponding to the phthalimide ring protons [1] [2]. The symmetrical nature of these signals confirms the intact phthalimide framework and successful N-iodination.

Carbon-13 NMR spectroscopy provides complementary structural information, with key signals appearing at δ 170.7 (carbonyl carbons), 133.8, 132.8, and 122.8 ppm (aromatic carbons) [1] [2]. The chemical shift patterns match literature values for related N-halogenated phthalimide derivatives, confirming successful halogen incorporation [2].

Iodometric titration offers a quantitative method for determining product purity and iodine content [17] [15]. This classical analytical technique involves liberation of iodine from the N-I bond using acidic conditions, followed by titration with standardized sodium thiosulfate solution [15]. The method typically achieves precision within ±0.5% and serves as the standard for commercial product specification [17].

Melting point determination provides a rapid assessment of product purity, with pure N-Iodophthalimide exhibiting a melting point of 240°C with decomposition [17] [14]. Impure samples demonstrate depressed melting points and broader melting ranges, enabling qualitative purity assessment without sophisticated instrumentation [14].

Mass spectrometric analysis confirms molecular ion formation at m/z 273, corresponding to the expected molecular weight of N-Iodophthalimide [2]. Electron impact ionization typically produces fragmentation patterns characteristic of phthalimide derivatives, with loss of iodine (m/z 146) representing a major fragmentation pathway [2].

Industrial-Scale Production Considerations

Raw material availability and cost represent primary factors influencing industrial viability of N-Iodophthalimide production [19] [20]. Phthalimide, the starting material, is readily available through established commercial channels as it serves as an intermediate in numerous industrial processes [19] [21]. However, the hypervalent iodine reagent PhI(OAc)₂ represents a significant cost component due to its specialized synthesis requirements and limited commercial suppliers [6] [22].

Process safety considerations become paramount at industrial scale due to the handling of iodine-containing compounds and hypervalent iodine reagents [11] [14] [23]. Iodine vapor exposure presents occupational health risks, necessitating proper ventilation systems and personal protective equipment protocols [14] [23]. The light-sensitive and moisture-sensitive nature of the product requires specialized storage and handling infrastructure [17] [14].

Environmental impact assessment reveals several challenges associated with large-scale production [24] [19]. Iodine-containing waste streams require specialized treatment protocols to prevent environmental contamination [24]. Recovery and recycling of iodine from waste streams represents both an environmental imperative and an economic opportunity, given the relatively high cost of iodine feedstocks [24].

Scale-up engineering challenges include effective heat management during the mildly exothermic iodination reaction [19] [25]. Batch reactor design must accommodate the light-sensitive nature of the product while enabling efficient mixing and temperature control [25]. Continuous flow processing offers advantages for heat management and product quality consistency but requires development of specialized equipment for handling hypervalent iodine reagents [13].

Quality control systems for industrial production must address the inherent instability of N-Iodophthalimide during storage [17] [14]. Real-time monitoring of product degradation using spectroscopic techniques enables proactive quality management [14]. Packaging considerations include light-proof containers with inert atmosphere protection to maintain product stability during distribution [17] [26].

Regulatory compliance presents additional challenges, as N-Iodophthalimide currently maintains research chemical status in most jurisdictions [27] [26]. Industrial production would require comprehensive safety data compilation and potential registration under chemical control legislation [26]. The limited commercial demand for N-Iodophthalimide restricts the economic incentives for large-scale production investments [27].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant